molecular formula C22H21ClN2O4S B3568922 N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B3568922
M. Wt: 444.9 g/mol
InChI Key: KSHHLFHEYZAWTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as CGP-7930, is a selective antagonist of the GABA~B~ receptor. It has been extensively studied in scientific research due to its potential therapeutic applications in neurological and psychiatric disorders.

Mechanism of Action

N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a competitive antagonist of the GABA~B~ receptor, which is a type of G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide can modulate the release of neurotransmitters such as dopamine and serotonin, which are involved in regulating mood, cognition, and behavior.
Biochemical and Physiological Effects:
N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been found to reduce seizure activity in animal models of epilepsy, and to decrease anxiety-like behaviors in rodents. Additionally, it has been shown to modulate pain perception and reward processing in the brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for the GABA~B~ receptor, which allows for more precise manipulation of this signaling pathway. However, one limitation of using N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide is that it may have off-target effects on other receptors or signaling pathways, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and the GABA~B~ receptor. One area of interest is the development of more selective and potent antagonists that can be used to further elucidate the role of this receptor in various neurological and psychiatric disorders. Additionally, there is growing interest in the use of GABA~B~ receptor modulators as potential treatments for addiction and pain management, which could lead to the development of new therapeutic agents based on N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide and related compounds.

Scientific Research Applications

N~2~-(2-chlorophenyl)-N~1~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used in a wide range of scientific research applications, including studies on the role of the GABA~B~ receptor in neurological disorders such as epilepsy, anxiety, and depression. It has also been investigated as a potential treatment for addiction and pain management.

properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-chloroanilino]-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN2O4S/c1-2-29-18-14-12-17(13-15-18)24-22(26)16-25(21-11-7-6-10-20(21)23)30(27,28)19-8-4-3-5-9-19/h3-15H,2,16H2,1H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSHHLFHEYZAWTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN(C2=CC=CC=C2Cl)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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